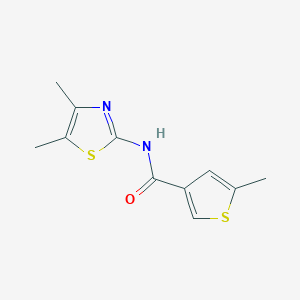
3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as PPT, is a synthetic compound with potential therapeutic applications in the field of medicine. PPT belongs to the thiazolidinone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, glucose metabolism, and inflammation. PPARγ activation by 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one leads to the upregulation of genes involved in adipocyte differentiation and insulin sensitivity, as well as the downregulation of genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the suppression of inflammation, and the improvement of insulin sensitivity and glucose uptake. 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) and to induce the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is also readily available from commercial sources or can be synthesized in the laboratory using simple and cost-effective methods. However, 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. In addition, 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one may exhibit off-target effects or toxicity at high concentrations, which should be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, including its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Moreover, further studies are needed to elucidate the molecular mechanisms of 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one action and to identify its specific targets and signaling pathways. Finally, the development of novel drug delivery systems for 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one may enhance its bioavailability and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-propyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
IUPAC Name |
(5Z)-3-propyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-7-14-11(15)10(17-12(14)16)8-9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAZOMDGGRSJGD-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4722688.png)
![1,5-bis[4-(1H-triaziren-1-yl)phenyl]-1,4-pentadien-3-one](/img/structure/B4722696.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B4722712.png)
![4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4722722.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4722726.png)
![3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4722731.png)
![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4722743.png)



![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4722789.png)